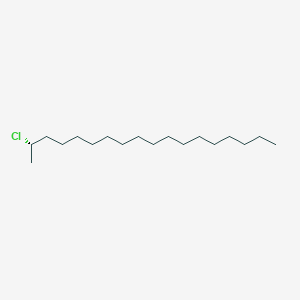
2-Chlorooctadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chlorooctadecane is an organic compound with the molecular formula C18H37Cl It is a chlorinated derivative of octadecane, where a chlorine atom is substituted at the second carbon of the octadecane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chlorooctadecane can be synthesized through the chlorination of octadecane. One common method involves the reaction of octadecanol with hydrogen chloride gas in the presence of a catalyst such as N-n-octylalkylpyridinium chloride at elevated temperatures (around 150°C) for several hours. The reaction is typically carried out in a jacketed glass reactor with continuous stirring and removal of water formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous feed systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Chlorooctadecane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to octadecane using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Dechlorination Reactions: Catalytic dechlorination can be performed using supercritical carbon dioxide and palladium catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Reduction: Hydrogen gas and palladium catalysts are commonly used.
Dechlorination: Supercritical carbon dioxide and palladium catalysts are employed.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, such as alcohols, amines, or thiols.
Reduction Reactions: Octadecane is the primary product.
Dechlorination Reactions: Octadecane is formed as the major product.
Scientific Research Applications
2-Chlorooctadecane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of surfactants, lubricants, and other organic compounds.
Biology: The compound is used in studies involving lipid metabolism and membrane structure.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-chlorooctadecane involves its interaction with molecular targets through its chlorinated alkyl chain. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. The compound’s hydrophobic nature allows it to interact with lipid membranes, influencing membrane fluidity and permeability.
Comparison with Similar Compounds
1-Chlorooctadecane: Similar in structure but with the chlorine atom at the first carbon.
1-Bromooctadecane: A brominated derivative with similar properties.
1-Chlorotetradecane: A shorter chain chlorinated alkane.
Uniqueness: 2-Chlorooctadecane is unique due to the position of the chlorine atom, which influences its reactivity and interaction with other molecules. Its specific structure makes it suitable for certain applications where other chlorinated alkanes may not be as effective .
Properties
CAS No. |
71662-61-8 |
|---|---|
Molecular Formula |
C18H37Cl |
Molecular Weight |
288.9 g/mol |
IUPAC Name |
(2S)-2-chlorooctadecane |
InChI |
InChI=1S/C18H37Cl/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2)19/h18H,3-17H2,1-2H3/t18-/m0/s1 |
InChI Key |
CRXKQFPZJSBGCN-SFHVURJKSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC[C@H](C)Cl |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















